molecular formula C15H14ClNO3S B277231 N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No. B277231
M. Wt: 323.8 g/mol
InChI Key: DZZFEPZTWJJPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first approved by the FDA in 1998 and has since become one of the most commonly prescribed drugs in the world. Celecoxib works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.

Mechanism of Action

Celecoxib works by selectively inhibiting the activity of COX-2, an enzyme that is involved in the inflammatory response. By inhibiting COX-2, N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide reduces the production of prostaglandins, which are involved in the inflammatory response. This results in a reduction in pain, inflammation, and fever.
Biochemical and Physiological Effects:
Celecoxib has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of prostaglandin production, and the reduction of inflammation and oxidative stress. Celecoxib has also been shown to have analgesic (pain-relieving) and antipyretic (fever-reducing) effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide in lab experiments is its well-established mechanism of action and safety profile. Celecoxib has been extensively studied and is widely used in clinical practice, which makes it a reliable and well-understood drug for use in research. However, there are also some limitations to using N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide in lab experiments. For example, N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide may have off-target effects that could confound the results of experiments. Additionally, the use of N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide may not be appropriate for all types of experiments, particularly those that involve the study of COX-2-independent pathways.

Future Directions

There are a number of future directions for research on N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, including the development of new formulations and delivery methods, the identification of new therapeutic applications, and the exploration of the drug's potential in combination therapies. Some specific areas of research include:
- The development of new formulations of N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide that can improve its bioavailability and reduce its side effects.
- The identification of new therapeutic applications for N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, particularly in the fields of cancer and neurodegenerative diseases.
- The exploration of N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide's potential in combination therapies, particularly in the treatment of cancer and cardiovascular disease.
- The investigation of N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide's effects on COX-2-independent pathways, which may help to identify new therapeutic targets for the drug.

Synthesis Methods

Celecoxib is synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chlorophenylacetic acid in the presence of a base, followed by the reaction of the resulting intermediate with methyl magnesium bromide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

Celecoxib has been extensively studied for its potential use in the treatment of various medical conditions, including cancer, Alzheimer's disease, and cardiovascular disease. In cancer research, N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells, as well as by inducing apoptosis (cell death) in cancer cells. In Alzheimer's disease research, N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In cardiovascular disease research, N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been shown to have anti-inflammatory effects, which may help to reduce the risk of heart attack and stroke.

properties

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C15H14ClNO3S/c1-11-6-8-12(9-7-11)21(19,20)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)

InChI Key

DZZFEPZTWJJPTP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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